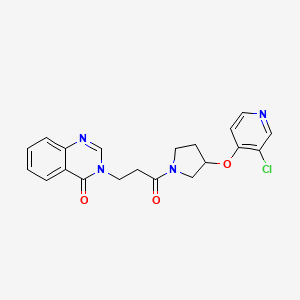

3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a class of quinazolinone derivatives. This compound is noted for its diverse biological and pharmacological activities, often acting as a potent inhibitor or activator in various biochemical pathways. Its structure combines quinazolinone and pyrrolidine moieties, providing a foundation for its unique chemical behavior.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves a multistep process that includes the formation of intermediate compounds. Commonly, the chloropyridinyl component is introduced through nucleophilic substitution reactions. Pyrrolidine and quinazolinone frameworks are subsequently coupled under controlled conditions.

Industrial Production Methods: While specific industrial methods may vary, large-scale production often relies on optimizing each synthetic step for higher yield and purity. This involves using catalysts and employing robust purification techniques like recrystallization or chromatography to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation

: The compound may undergo oxidative transformations, especially at positions susceptible to electron withdrawal or donation.

Reduction

: Specific functional groups within the compound can be selectively reduced under suitable conditions.

Substitution

: Aromatic and aliphatic substitution reactions can modify the quinazolinone or pyrrolidine rings.

Common Reagents and Conditions:

Oxidation

: Potassium permanganate or chromium trioxide in acidic medium.

Reduction

: Hydrogen gas over palladium or lithium aluminum hydride.

Substitution

: Halogenating agents like phosphorus pentachloride for introducing halogen atoms.

Major Products: The reactions can lead to various modified derivatives, each potentially exhibiting distinct biological activities or chemical properties.

Applications De Recherche Scientifique

Chemistry

: Used as a building block for complex molecule synthesis.

Biology

: Serves as a probe or ligand in studying biological pathways.

Medicine

: Investigated for its therapeutic potential in treating diseases.

Industry

: Utilized in creating specialized materials or as a catalyst in chemical reactions.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the activation or inhibition of certain biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and thus influencing the metabolic processes within cells.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one include other quinazolinone derivatives and pyrrolidine-containing molecules. The key difference often lies in the substituents attached to the core structures, which can significantly alter their biological activity and chemical behavior. Some similar compounds include:

4-Aminoquinazolin-2(1H)-one

3-(4-(3-chloropyridin-4-yl)piperazin-1-yl)quinazolin-4(3H)-one

3-(3-(3-(4-fluorophenoxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Activité Biologique

The compound 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

The compound features a quinazolinone core, which is known for its diverse biological properties, coupled with a chloropyridine and pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, including cyclization and coupling techniques. The following table summarizes the key steps in the synthetic pathway:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the pyrrolidine ring from appropriate precursors. |

| 2 | Coupling | Reaction of the pyrrolidine intermediate with 3-chloropyridine using coupling agents (e.g., palladium catalysts). |

| 3 | Nucleophilic Substitution | Final attachment of the quinazolinone structure through nucleophilic substitution reactions. |

2. Biological Activity

Preliminary studies indicate that derivatives of quinazolinone, including this compound, exhibit a range of biological activities:

2.1 Anticancer Activity

Research has shown that quinazolinone derivatives can inhibit various cancer cell lines. For instance, studies have reported that similar compounds demonstrate cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian cancer cell lines (A2780). Notably, the compound 2i exhibited an IC50 value of 0.173±0.012μM against cyclin-dependent kinase 2 (CDK2), comparable to standard treatments like imatinib .

2.2 Kinase Inhibition

The compound is believed to act as an inhibitor for several tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. The inhibition mechanism involves non-competitive binding to ATP sites, which is crucial for their enzymatic activity:

| Kinase Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| CDK2 | 0.173 ± 0.012 | Non-competitive |

| HER2 | 0.079 ± 0.015 | Non-competitive |

| EGFR | Similar to imatinib (0.131 ± 0.015) | Competitive |

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to the ATP-binding sites of kinases, inhibiting their function:

"Molecular docking analysis revealed that compounds act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes" .

4. Case Studies

Several case studies have explored the efficacy of quinazolinone derivatives in cancer treatment:

- Study on MCF-7 Cells : A series of quinazolinone derivatives were synthesized and tested against MCF-7 cells, showing significant cytotoxic effects with some compounds achieving IC50 values below 0.1μM.

- In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor growth rates compared to control groups, indicating potential for therapeutic application.

Propriétés

IUPAC Name |

3-[3-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c21-16-11-22-8-5-18(16)28-14-6-9-24(12-14)19(26)7-10-25-13-23-17-4-2-1-3-15(17)20(25)27/h1-5,8,11,13-14H,6-7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYNLUCXTPKKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.